![molecular formula C24H21N5O3 B2706814 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941989-16-8](/img/structure/B2706814.png)
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule of significant interest in various fields of scientific research. This compound's structure comprises a unique arrangement of quinoline, pyridine, and pyrimidine moieties, making it valuable for studies in synthetic organic chemistry, medicinal chemistry, and material science.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound involves several steps, typically starting with the preparation of 3,4-dihydroquinoline and 2-oxoethyl derivatives. These intermediates are subsequently reacted with pyridin-2-ylmethyl-pyrido[3,2-d]pyrimidine under controlled conditions to form the target molecule.
Reaction conditions often include using solvents like dichloromethane or acetonitrile, with catalysts such as trifluoroacetic acid or phosphoric acid to facilitate the reactions.
Industrial Production Methods:
Industrial production of this compound generally involves optimizing the synthetic route for large-scale manufacturing. This includes the use of automated reactors, advanced purification techniques like high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, often resulting in the formation of quinolinone and pyrimidinedione derivatives.
Reduction: Reductive reactions may convert the quinoline ring to tetrahydroquinoline and affect the pyrimidine ring structure.
Substitution: The presence of multiple reactive sites allows for various substitution reactions, primarily in the quinoline and pyridine rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Products vary depending on the reactions but typically include modified quinoline, pyridine, and pyrimidine derivatives, which can be further explored for enhanced biological activities or materials properties.
Chemistry:
Used as a building block for the synthesis of more complex organic molecules.
Studied for its unique reactivity patterns and potential as a ligand in coordination chemistry.
Biology:
Investigated for its potential use as a pharmacophore in the design of new therapeutic agents.
Evaluated for its biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine:
Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors in various disease pathways.
Studied for its potential efficacy and safety profiles in preclinical models.
Industry:
Utilized in the development of novel materials with specific electronic and optical properties.
Incorporated into polymer systems to enhance stability and functionality.
Molecular Targets and Pathways:
The compound interacts with various biological targets, including enzymes, receptors, and nucleic acids.
Mechanistic studies suggest that it may inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzymatic function.
Pathway analysis indicates its involvement in cellular processes such as signal transduction, apoptosis, and DNA synthesis.
相似化合物的比较
1-(2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Lacks the dihydroquinoline moiety, leading to different reactivity and biological profiles.
Uniqueness:
The presence of the dihydroquinoline ring in 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione confers distinct properties, such as increased reactivity in oxidation and reduction reactions, as well as a unique binding affinity to biological targets, which can be leveraged for designing novel compounds with tailored activities.
There you have it—a detailed dive into this compound. Got any follow-up questions or want to explore a different topic?
属性
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-21(27-14-6-8-17-7-1-2-10-19(17)27)16-28-20-11-5-13-26-22(20)23(31)29(24(28)32)15-18-9-3-4-12-25-18/h1-5,7,9-13H,6,8,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZNAVXLSWKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=N5)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2706731.png)
![5-[(4-Ethoxy-2,3,5,6-tetrafluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2706732.png)
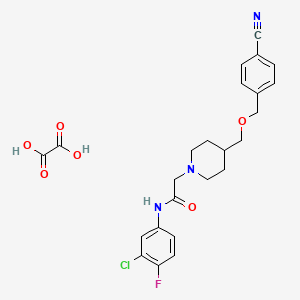
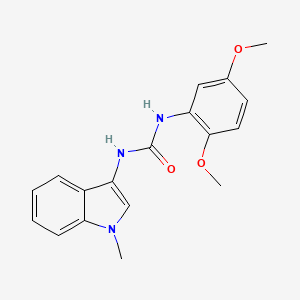
![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2706737.png)
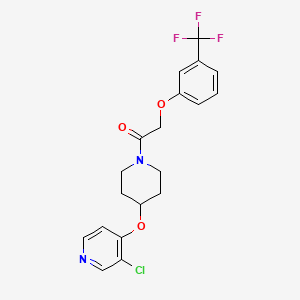
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2706743.png)
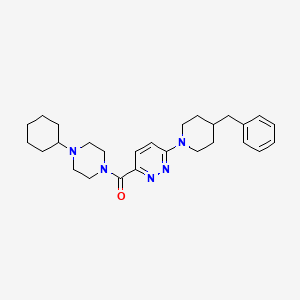
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)
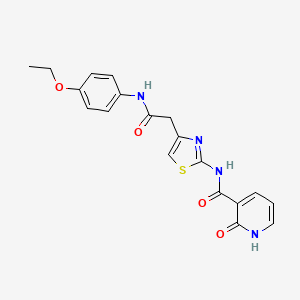
![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2706749.png)

![2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B2706751.png)
